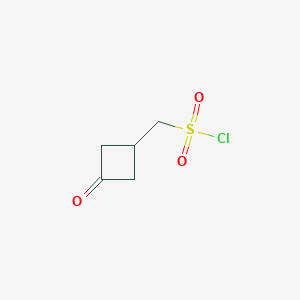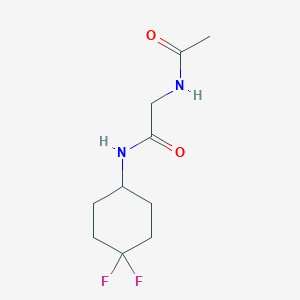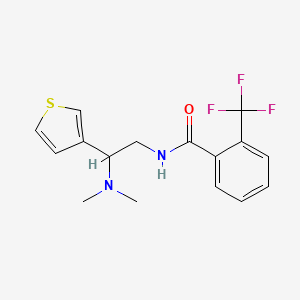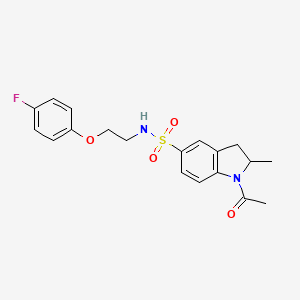
(3-Oxocyclobutyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClO3S and a molecular weight of 182.63 g/mol . It is characterized by the presence of a cyclobutyl ring with a ketone group at the 3-position and a methanesulfonyl chloride group attached to the ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Oxocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The ketone group in the cyclobutyl ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Cyclobutylmethanol derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
(3-Oxocyclobutyl)methanesulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Oxocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The ketone group in the cyclobutyl ring can also participate in reduction and oxidation reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group but without the cyclobutyl ring and ketone group.
Cyclobutanone: A compound with a similar cyclobutyl ring and ketone group but without the sulfonyl chloride group.
Sulfonyl chlorides: A class of compounds with the general formula R-SO2Cl, where R can be various alkyl or aryl groups.
Uniqueness
(3-Oxocyclobutyl)methanesulfonyl chloride is unique due to the combination of a cyclobutyl ring with a ketone group and a methanesulfonyl chloride group.
Properties
IUPAC Name |
(3-oxocyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXFLFYPHHSRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2565582.png)
![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565587.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)
![2-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2565591.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2565596.png)
![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)
![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![4-METHYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2565601.png)
![3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2565603.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2565605.png)
